N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzenesulfonamide N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1119498-72-4
VCID: VC0364960
InChI: InChI=1S/C18H13N3O4S/c22-26(23,13-7-2-1-3-8-13)21-15-10-5-4-9-14(15)18-19-17(20-25-18)16-11-6-12-24-16/h1-12,21H
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CO4
Molecular Formula: C18H13N3O4S
Molecular Weight: 367.4g/mol

N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzenesulfonamide

CAS No.: 1119498-72-4

Main Products

VCID: VC0364960

Molecular Formula: C18H13N3O4S

Molecular Weight: 367.4g/mol

N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzenesulfonamide - 1119498-72-4

CAS No. 1119498-72-4
Product Name N-{2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}benzenesulfonamide
Molecular Formula C18H13N3O4S
Molecular Weight 367.4g/mol
IUPAC Name N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C18H13N3O4S/c22-26(23,13-7-2-1-3-8-13)21-15-10-5-4-9-14(15)18-19-17(20-25-18)16-11-6-12-24-16/h1-12,21H
Standard InChIKey LWWJEPGXTSROPX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CO4
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator